2-Propanamine, 2-methyl-1-(methylthio)-

CAS No.: 36567-04-1

Cat. No.: VC3740460

Molecular Formula: C5H13NS

Molecular Weight: 119.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36567-04-1 |

|---|---|

| Molecular Formula | C5H13NS |

| Molecular Weight | 119.23 g/mol |

| IUPAC Name | 2-methyl-1-methylsulfanylpropan-2-amine |

| Standard InChI | InChI=1S/C5H13NS/c1-5(2,6)4-7-3/h4,6H2,1-3H3 |

| Standard InChI Key | YNOFOVLFZVOJQP-UHFFFAOYSA-N |

| SMILES | CC(C)(CSC)N |

| Canonical SMILES | CC(C)(CSC)N |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

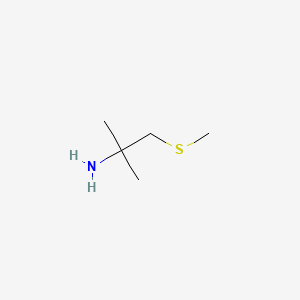

The IUPAC name 2-methyl-1-(methylsulfanyl)propan-2-amine reflects its branched hydrocarbon backbone. The molecule features:

-

A central tertiary amine group (-NH₂) attached to a quaternary carbon

-

A methylthio group (-SCH₃) at the first carbon position

Key structural identifiers:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₃NS | |

| SMILES | CC(C)(CSC)N | |

| InChIKey | YNOFOVLFZVOJQP-UHFFFAOYSA-N | |

| CAS Registry Number | 36567-04-1 |

Synthesis and Manufacturing

Synthetic Pathways

Although detailed protocols remain proprietary, analog-based analysis suggests two plausible routes:

-

Nucleophilic Substitution:

Reaction of 2-methyl-2-propanamine (tert-butylamine) with methyl disulfide (CH₃SSCH₃) under basic conditions .

-

Condensation Approach:

Coupling of methylthiol (CH₃SH) with pre-functionalized intermediates like 2-methyl-2-propanamine derivatives .

Industrial production likely employs continuous-flow reactors to control exothermicity and minimize byproducts .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Uncertainty | Source |

|---|---|---|---|

| Density (20°C) | 0.9 g/cm³ | ±0.1 | |

| Boiling Point | 168.1°C | ±23.0 | |

| Vapor Pressure (25°C) | ~2.1 mmHg | - |

The wide boiling point range indicates potential azeotrope formation or thermal decomposition risks during distillation .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (N-H stretch) and 650 cm⁻¹ (C-S vibration).

-

NMR (¹H):

Reactivity and Functional Applications

Organic Transformations

The compound participates in:

-

Mannich Reactions: Forms β-amino carbonyl derivatives with ketones and formaldehyde .

-

Sulfide Oxidation: Converts to sulfoxide/sulfone analogs using H₂O₂ or peracids .

-

Quaternary Ammonization: Reacts with alkyl halides to generate cationic surfactants .

Industrial Applications

| Sector | Use Case | Reference |

|---|---|---|

| Agrochemicals | Intermediate for sulfonylurea herbicides | |

| Pharmaceuticals | Precursor to thioureido anticancer agents | |

| Polymer Chemistry | Crosslinking agent for epoxy resins |

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Flammability | H225 | Store in explosion-proof fridge |

| Acute Toxicity (Oral) | H301 | Use fume hood during handling |

| Skin Corrosion | H314 | Wear nitrile gloves and goggles |

Research Frontiers and Challenges

Underexplored Areas

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral variants .

-

Biological Activity Screening: Testing against antimicrobial/antiviral targets .

-

Environmental Fate Studies: Degradation kinetics in soil/water systems.

Analytical Limitations

Current gaps in mass spectrometry libraries complicate environmental monitoring efforts . Collaborative initiatives to expand spectral databases are urgently needed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume